molecular formula C18H15NO5 B1675729 Oxylycorine CAS No. 61221-41-8

Oxylycorine

Cat. No.: B1675729
CAS No.: 61221-41-8
M. Wt: 325.3 g/mol
InChI Key: HKIJKEFVQKXWGW-UHFFFAOYSA-N
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Description

Lycobetaine acetate is a derivative of lycorine and is a new type of antitumor drug . It has been found to prolong the survival times of tumor-bearing animals when given to mice and rats inoculated with various types of carcinomas .


Synthesis Analysis

Lycobetaine acts as a selective topoisomerase IIβ poison and inhibits the growth of human tumor cells . It was obtained by oxidation of lycorine with selenium dioxide .


Molecular Structure Analysis

The molecular weight of Lycobetaine acetate is 325.32 . Its IUPAC name is 2-hydroxy-4H,5H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-6-ium acetate .


Chemical Reactions Analysis

Lycobetaine in rat plasma was determined using a selective and sensitive liquid chromatography–electrospray ionization–tandem mass spectrometric method . The transitions m/z 266.1 → 208.1 were used to determine the concentrations of lycobetaine .


Physical and Chemical Properties Analysis

Lycobetaine acetate is a solid substance . It is stored at temperatures between -80 and -20 degrees Celsius .

Scientific Research Applications

Antitumor Activity

Lycobetaine acetate, a derivative of lycorine, has been identified as a new type of antitumor drug. It shows significant activity against various tumors, including Ehrlich ascites carcinoma, leukemia, and Lewis lung carcinoma, by prolonging the survival times of tumor-bearing animals. The presence of phenolic betaine in its molecule seems to contribute to its antitumor activity, and it has been recommended for clinical trials (Zhang, Lu, Yang, Wang, & Xu, 1981).

Specific Topoisomerase IIβ Poison

Research has revealed that lycobetaine acts as a selective poison for topoisomerase IIβ, an enzyme involved in DNA replication. This mechanism is thought to significantly contribute to its antitumor effects. The compound effectively inhibits the growth of human tumor cells and displays marked tumor growth delay in in vivo models (Barthelmes et al., 2001).

Structure-Activity Relationship

Studies on the structure-activity relationship of lycobetaine have shown that certain structural components, like a potential betaine and a methylenedioxy group, are critical for its antitumor activity. Modifications in the molecular structure, such as changing the distance between phenolic oxygen and quaternary nitrogen, significantly influence its antitumor efficacy (He & Weng, 1989).

Improved Drug Delivery Systems

Innovations in drug delivery systems, like the development of a nanoemulsion loaded with lycobetaine–oleic acid ionic complex, have been explored to overcome challenges like short half-life in blood. Such formulations have shown improved circulation characteristics and greater efficacy in tumor models, indicating their potential in enhancing the therapeutic application of lycobetaine (Zhao, Lu, Gong, & Zhang, 2013).

Immunological Effects

Lycobetaine has been observed to modulate immune responses, particularly in tumor-bearing mice. It exhibitssuppressive effects on cell-mediated immunity while also modulating depressed immunological activity in tumor-bearing mice, suggesting its potential in immunotherapy (Xiao-yu, 1987).

DNA Interaction

Studies on lycobetaine's interaction with DNA have shown that it binds to DNA through intercalation, primarily into GC base pairs, without causing DNA strand breaks or covalent binding. This interaction characteristic may play a role in its antitumor mechanism (Liu, Yang, & Xu, 1989).

Pharmacokinetics Analysis

Analytical methods, like LC-ESI-MS/MS, have been developed for the determination of lycobetaine in biological samples. Such studies are crucial for understanding the pharmacokinetics and bioavailability of lycobetaine, aiding in the optimization of dosage and administration (Chen, Li, Gong, Fu, Ding, Gong, & Zhang, 2017).

Mechanism of Action

Lycobetaine acts as a selective topoisomerase IIβ poison and inhibits the growth of human tumor cells . In the presence of calf thymus DNA, pure recombinant human topoisomerase IIβ protein was selectively depleted from SDS-gels .

Safety and Hazards

Lycobetaine acetate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Properties

IUPAC Name

5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3.C2H4O2/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17;1-2(3)4/h3-7H,1-2,8H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIJKEFVQKXWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2121-12-2 (Parent)
Record name Lycobetaine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061221418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40210141
Record name Lycobetaine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61221-41-8
Record name Lycobetaine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061221418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycobetaine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxylycorine
Reactant of Route 2
Oxylycorine
Reactant of Route 3
Oxylycorine
Reactant of Route 4
Oxylycorine
Reactant of Route 5
Oxylycorine
Reactant of Route 6
Oxylycorine

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